molecular formula C55H42N8O13 B8818892 (2-Oxo-1,3-dioxole-4,5-diyl)bis(methylene) bis(2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate) CAS No. 1417576-02-3

(2-Oxo-1,3-dioxole-4,5-diyl)bis(methylene) bis(2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate)

Cat. No.: B8818892
CAS No.: 1417576-02-3
M. Wt: 1023.0 g/mol
InChI Key: BLFHQCVBQGQMOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Oxo-1,3-dioxole-4,5-diyl)bis(methylene) bis(2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate) is a byproduct formed during the synthesis of azilsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This impurity is significant in pharmaceutical research and development due to its potential impact on the efficacy and safety of the final drug product.

Chemical Reactions Analysis

Types of Reactions: (2-Oxo-1,3-dioxole-4,5-diyl)bis(methylene) bis(2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate) can undergo various chemical reactions, including:

    Oxidation: Exposure to oxidizing agents can lead to the formation of different oxidation products.

    Reduction: Reducing agents can alter the chemical structure of the impurity.

    Substitution: Substitution reactions can occur, leading to the formation of new compounds.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can lead to significant degradation of azilsartan .

Scientific Research Applications

(2-Oxo-1,3-dioxole-4,5-diyl)bis(methylene) bis(2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of azilsartan dimer impurity is related to its parent compound, azilsartan. Azilsartan inhibits the binding of angiotensin II to the AT1 receptor in vascular smooth muscle and adrenal gland tissues, leading to vasodilation and reduced aldosterone release . The impurity itself may not have significant pharmacological activity but is crucial in understanding the overall safety profile of azilsartan.

Comparison with Similar Compounds

  • Valsartan
  • Losartan
  • Irbesartan
  • Telmisartan
  • Olmesartan

Comparison: (2-Oxo-1,3-dioxole-4,5-diyl)bis(methylene) bis(2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate) is unique due to its specific formation pathway and structural characteristics. Compared to impurities in other angiotensin II receptor blockers, it may exhibit different stability and reactivity profiles .

Properties

CAS No.

1417576-02-3

Molecular Formula

C55H42N8O13

Molecular Weight

1023.0 g/mol

IUPAC Name

[5-[[2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carbonyl]oxymethyl]-2-oxo-1,3-dioxol-4-yl]methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C55H42N8O13/c1-3-69-51-56-41-17-9-15-39(45(41)62(51)27-31-19-23-33(24-20-31)35-11-5-7-13-37(35)47-58-53(66)75-60-47)49(64)71-29-43-44(74-55(68)73-43)30-72-50(65)40-16-10-18-42-46(40)63(52(57-42)70-4-2)28-32-21-25-34(26-22-32)36-12-6-8-14-38(36)48-59-54(67)76-61-48/h5-26H,3-4,27-30H2,1-2H3,(H,58,60,66)(H,59,61,67)

InChI Key

BLFHQCVBQGQMOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)COC(=O)C7=C8C(=CC=C7)N=C(N8CC9=CC=C(C=C9)C1=CC=CC=C1C1=NOC(=O)N1)OCC

Origin of Product

United States

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